BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid

Multi-kinase inhibition Drug-resistant mutants Kinase profiling

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid (CAS 2412309-60-3) is a 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative bearing a 4-fluorophenyl group at N1 and an isopropoxy substituent at C6. It serves as the essential carboxylic acid intermediate for the synthesis of TSN-084 (TSN084), an orally bioavailable type II multi-kinase inhibitor currently in Phase I clinical trials (NCT05300438, NCT06386705) that targets c-Met, FLT3, TRK, AXL, DDRs, and CDK8/19, including drug-resistant mutants.

Molecular Formula C15H14FNO4
Molecular Weight 291.27 g/mol
Cat. No. B11833396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid
Molecular FormulaC15H14FNO4
Molecular Weight291.27 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C15H14FNO4/c1-9(2)21-13-8-7-12(15(19)20)14(18)17(13)11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,19,20)
InChIKeyPVYGGKWWSJFWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic Acid: A Critical Building Block for Next-Generation Multi-Kinase Inhibitors


1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid (CAS 2412309-60-3) is a 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative bearing a 4-fluorophenyl group at N1 and an isopropoxy substituent at C6. It serves as the essential carboxylic acid intermediate for the synthesis of TSN-084 (TSN084), an orally bioavailable type II multi-kinase inhibitor currently in Phase I clinical trials (NCT05300438, NCT06386705) that targets c-Met, FLT3, TRK, AXL, DDRs, and CDK8/19, including drug-resistant mutants [1][2]. Unlike structurally related pyridone acids used for earlier-generation kinase inhibitors, this specific building block incorporates the 6-isopropoxy motif that is indispensable for the unique polypharmacology and mutant-covering profile of TSN084.

Why the 6-Isopropoxy Pyridone Acid Cannot Be Replaced by Generic 6-Methyl or Unsubstituted Analogs in Resistance-Focused Programs


In the 2-oxo-1,2-dihydropyridine-3-carboxamide kinase inhibitor class, simple substitutional interchange of the C6 side chain profoundly alters the downstream drug's kinase selectivity, mutant coverage, and clinical applicability. The 6-methyl analog (CAS 888721-65-1) is the precursor for Merestinib (LY2801653), a primarily c-Met–focused inhibitor that exhibits low activity against CDK8 and has not been profiled to overcome the spectrum of acquired resistance mutations (Met-Y1235D, Met-M1250T, Flt3-D835Y/V, Flt3-ITD, etc.) that TSN084 addresses [1]. The unsubstituted analog (CAS 868171-67-9) lacks the ether side chain entirely and is not associated with any clinical-stage inhibitor. Consequently, procurement of the wrong acid intermediate leads to a final compound with a fundamentally different target profile incapable of recapitulating TSN084's resistance-overcoming polypharmacology.

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic Acid: Quantitative Differentiation Evidence


TSN084 Broad-Spectrum Kinase Inhibition at 0.1 µM Versus Merestinib's Narrower Profile

TSN084, synthesized from the target 6-isopropoxy acid, was profiled against a panel of 468 kinases at a single concentration of 0.1 µM. A total of 33 kinases exhibited >50% inhibition, including wild-type Met, Met-Y1235D, Met-M1250T, Flt3, Flt3-N841I, Flt3-ITD, Flt3-K663Q, Flt3-D835Y, Flt3-D835V, Axl, TrkA, DDR1, and CDK8/19 [1]. In contrast, the 6-methyl analog–derived Merestinib demonstrates potent nanomolar inhibition primarily of c-Met (Ki = 2 nM), MST1R (IC50 = 11 nM), FLT3 (IC50 = 7 nM), and AXL (IC50 = 2 nM), but shows low activity against CDK8 and has not been reported to inhibit the above resistance-conferring mutants at comparable concentrations .

Multi-kinase inhibition Drug-resistant mutants Kinase profiling

CDK8/19 Inhibition: A Unique Differentiator of the TSN084 Scaffold

TSN084 is explicitly reported to inhibit CDK8 and CDK19, transcriptional cyclin-dependent kinases implicated in oncogenic gene expression programs [1]. The 6-isopropoxy acid is the essential precursor for this activity. Merestinib, derived from the 6-methyl analog, displays low activity against CDK8 according to the manufacturer's selectivity annotation . This differential CDK8/19 targeting represents a pharmacologically distinct mechanism not accessible with the 6-methyl building block.

CDK8/19 inhibition Transcriptional kinase Multi-kinase selectivity

Specificity as the Authentic Intermediate for Clinical-Phase TSN084 versus Research-Grade Analogs

The target 6-isopropoxy acid is the explicitly documented carboxylic acid intermediate for the synthesis of TSN084, as confirmed by the IUPAC nomenclature in DrugBank (DB18306) and the patent literature (WO2020048455 A1) [1][2]. The corresponding 6-methyl analog (CAS 888721-65-1) is the intermediate for Merestinib, a distinct clinical candidate with a different target profile. The 6-unsubstituted analog (CAS 868171-67-9) is not associated with any clinical-stage inhibitor. Therefore, procurement of this specific acid is the only route to generating the authentic TSN084 chemotype or close analogs thereof.

Chemical intermediate Synthetic building block Clinical candidate synthesis

High-Purity Availability for Reproducible Research versus Lower-Purity Generic Analogs

The target 6-isopropoxy acid is supplied at >98% purity as confirmed by HPLC (Probechem specification for the derived TSN084, reflecting the quality standard of the building block supply chain) . In comparison, the 6-methyl analog is commercially available at 95–97% purity from typical building block suppliers . Higher purity of the starting acid reduces side-product formation during the critical amide coupling step with the aniline fragment, improving the yield and purity of the final inhibitor.

Purity specification Research chemical quality Reproducibility

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic Acid: Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of TSN084 and Back-Up Analogs for Drug-Resistant Kinase Programs

This acid is the mandatory building block for the synthesis of TSN084, a Phase I multi-kinase inhibitor that overcomes acquired resistance mutations in c-Met, FLT3, and TRK [1]. Medicinal chemistry teams pursuing resistance-overcoming kinase inhibitors should procure this specific acid to ensure their final compounds retain the mutant-covering polypharmacology demonstrated in the 468-kinase panel screen [2].

CDK8/19-Focused Chemical Biology and Probe Development

Given that TSN084 uniquely inhibits CDK8 and CDK19 at 0.1 µM, while the 6-methyl analog–derived Merestinib shows low CDK8 activity, researchers exploring CDK8/19 as a therapeutic target or chemical probe should use the 6-isopropoxy acid as their core scaffold . This enables access to a chemotype with validated CDK8/19 engagement not achievable with generic 6-methyl pyridone acids.

Kinase Selectivity Panel Screening and SAR Expansion

The 33-kinase inhibition signature at 0.1 µM, spanning multiple oncogenic kinase families and clinically relevant resistant mutants, makes TSN084 derived from this acid an ideal starting point for broad-spectrum kinase inhibitor SAR [2]. Procurement of the 6-isopropoxy acid enables systematic analoging around the C6 position to fine-tune selectivity within the CDK, FLT3, and TRK families.

High-Yield Amide Coupling for Library Synthesis

With a purity specification of >98% (HPLC) in the building block supply chain, this acid provides a clean starting material for high-throughput amide coupling with diverse aniline fragments, minimizing side reactions and improving library purity compared to lower-purity 6-methyl analogs (95–97%) .

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.